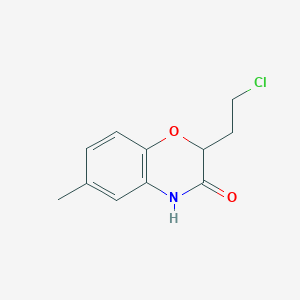
2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative. Benzoxazinones are heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazine is a six-membered ring consisting of one oxygen atom, one nitrogen atom, and four carbon atoms .
Molecular Structure Analysis
The compound contains a benzoxazinone core, which is a bicyclic system with a benzene ring fused to a 2H-1,4-oxazine ring. It also has a 2-chloroethyl group attached to the nitrogen atom and a methyl group attached to the 6-position of the benzene ring .Chemical Reactions Analysis
Benzoxazinones can undergo a variety of reactions, including hydrolysis, reduction, and reactions at the nitrogen atom. The 2-chloroethyl group could potentially undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Applications : A study synthesized derivatives of benzoxazinyl pyrazolone, including 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one, and found them to have potent antimicrobial and antioxidant properties. This suggests potential applications in the development of new antimicrobial and antioxidant agents (Sonia et al., 2013).
Synthesis and Modification
- Synthesis and Chemical Modification : Another research focused on the bromination and nitration of (2H)-1,4-benzoxazin-3(4H)-ones, including the 6-chloro and 6-methyl analogues. This study is significant for understanding the chemical properties and potential modifications of these compounds (Hanson et al., 2003).
Agronomic Utility and Biological Properties
- Phytotoxic and Antimicrobial Properties : Compounds with the 2H-1,4-benzoxazin-3(4H)-one skeleton, including derivatives, have shown interesting biological properties like phytotoxicity and antimicrobial activity. These properties indicate potential agronomic utility (Macias et al., 2006).
Applications in Natural Herbicide Models
- Natural Herbicide Models : The benzoxazinone class compounds, including 2H-1,4-benzoxazin-3(4H)-ones, have potential applications as leads for natural herbicide models due to their phytotoxic and antimicrobial effects (Macias et al., 2009).
Catalytic Synthesis
- Catalytic Synthesis Methods : An efficient method for preparing N-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which includes a wide spectrum of substrates, has been developed. This method is attractive for the efficient preparation of biologically and medicinally interesting molecules (Feng et al., 2009).
Mecanismo De Acción
Target of Action
The compound 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one, also known as 2-(2-chloroethyl)-6-methyl-4H-1,4-benzoxazin-3-one, is structurally similar to Chlormethine , a nitrogen mustard sold under the brand name Mustargen . Chlormethine is the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . It primarily targets DNA, specifically binding to the N7 nitrogen on the DNA base guanine .
Mode of Action
The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the inhibition of DNA replication and transcription, leading to cell death .
Biochemical Pathways
The affected biochemical pathways primarily involve DNA replication and transcription. The compound’s interaction with DNA disrupts these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds like chlormethine have a biological half-life of less than 1 minute and are excreted 50% through the kidneys . These properties may impact the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action at the molecular level is the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis . At the cellular level, this results in the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of certain inorganic anions can hinder the degradation process of similar compounds . Additionally, the compound’s action may be affected by the pH, temperature, and presence of other substances in the environment
Propiedades
IUPAC Name |
2-(2-chloroethyl)-6-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-2-3-9-8(6-7)13-11(14)10(15-9)4-5-12/h2-3,6,10H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHPPXITQVEGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

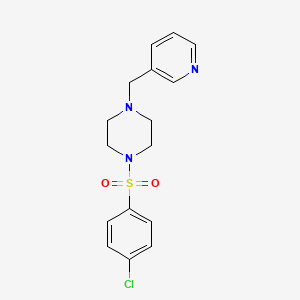

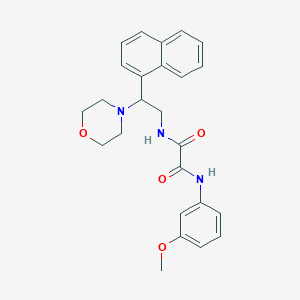
![N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2461959.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2461960.png)
![1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2461962.png)
![3-(3,3-Dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2461963.png)

![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide](/img/structure/B2461967.png)
![N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)
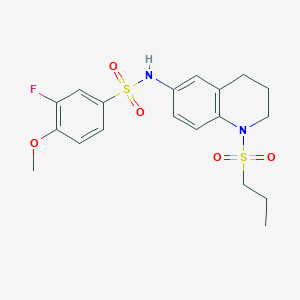
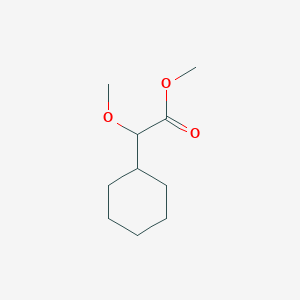
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate](/img/structure/B2461974.png)